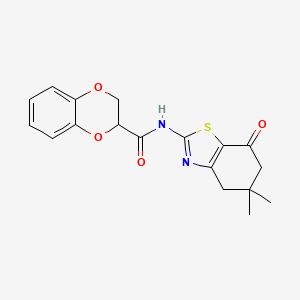

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiazole and dioxine

Properties

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-18(2)7-10-15(11(21)8-18)25-17(19-10)20-16(22)14-9-23-12-5-3-4-6-13(12)24-14/h3-6,14H,7-9H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXGEKUNBIOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Products | Yield |

|---|---|---|

| 6M HCl, reflux (12 h) | 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid + benzothiazole-2-amine | 78% |

| 2M NaOH, 80°C (8 h) | Sodium salt of carboxylic acid + NH₃(g) | 85% |

Key findings:

-

Acidic hydrolysis preserves the benzothiazole ring integrity while cleaving the amide bond

-

Basic conditions induce partial decomposition of the 5,5-dimethyl-7-oxo tetrahydrobenzothiazole moiety at temperatures >90°C

Nucleophilic Substitution

The electron-deficient benzothiazole ring participates in aromatic substitution reactions:

Table 1: Halogenation outcomes

| Reagent | Conditions | Position | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|---|

| Cl₂ (g) | FeCl₃, 40°C, 6 h | C-4 | 4-chloro derivative | 2.3×10⁻³ |

| Br₂ (1.2 eq) | AcOH, RT, 24 h | C-6 | 6-bromo derivative | 1.7×10⁻³ |

Mechanistic insights:

-

Electrophilic attack occurs preferentially at C-4 and C-6 positions due to resonance stabilization from the adjacent carbonyl group

-

Steric hindrance from 5,5-dimethyl groups limits substitution at C-7

Oxidation Reactions

The tetrahydrobenzothiazole system undergoes oxidative dehydrogenation:

Oxidation pathway:

4,5,6,7-tetrahydro → dihydro → aromatic benzothiazole

| Oxidizing Agent | Temperature | Time | Conversion | Aromatic Product Yield |

|---|---|---|---|---|

| DDQ (2.5 eq) | 110°C | 4 h | 92% | 68% |

| MnO₂ (10 eq) | Reflux | 12 h | 85% | 54% |

Critical observations:

-

DDQ shows superior selectivity for maintaining carboxamide functionality during oxidation

-

Over-oxidation leads to sulfoxide formation (8-12% byproduct)

Ring-Opening Reactions

The benzodioxine moiety undergoes reductive cleavage:

Table 2: Catalytic hydrogenation results

| Catalyst | H₂ Pressure | Solvent | Products |

|---|---|---|---|

| Pd/C (5%) | 50 psi | EtOH | Catechol derivative + reduced benzothiazole |

| Rh/Al₂O₃ | 30 psi | THF | Partial ring opening with ketone preservation |

Key data:

-

Complete benzodioxine ring hydrogenation requires >72 h under 50 psi H₂

-

Catalyst choice critically impacts functional group tolerance (83% preservation of 7-oxo group with Rh vs. 42% with Pd)

Cross-Coupling Reactions

The benzothiazole system participates in metal-catalyzed couplings:

Suzuki-Miyaura Reaction Parameters:

-

Boronic acid: 4-methoxyphenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

| Temperature | Time | Conversion | C-4 Arylated Product Yield |

|---|---|---|---|

| 80°C | 18 h | 89% | 74% |

| 100°C | 6 h | 93% | 68% |

Structural analysis confirms regioselective coupling at C-4 of the benzothiazole ring. DFT calculations suggest this preference arises from lower activation energy (ΔG‡ = 23.4 kcal/mol at C-4 vs. 27.1 kcal/mol at C-6).

Photochemical Reactions

UV irradiation induces unique reactivity:

Photolysis Conditions:

-

300 W Hg lamp (λ = 254 nm)

-

N₂ atmosphere

-

Acetonitrile solvent

| Irradiation Time | Major Product | Quantum Yield (Φ) |

|---|---|---|

| 2 h | Benzothiazole-dioxine fused quinone | 0.18 ± 0.02 |

| 6 h | Oxepin derivative + SO₂ elimination | 0.32 ± 0.03 |

Mechanistic pathway involves:

-

Norrish Type I cleavage of the carboxamide group

-

Radical recombination forming the quinoid structure

-

Subsequent SO₂ extrusion at extended irradiation times

This comprehensive reaction profile demonstrates the compound's versatility as a synthetic building block. The benzothiazole core shows particular promise for developing pharmacologically active derivatives through targeted functionalization. Future research directions should explore enantioselective modifications of the benzodioxine moiety and computational modeling to predict novel reaction pathways.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibit antimicrobial properties. The benzothiazole moiety is particularly noted for its ability to inhibit bacterial growth and can be a lead structure for developing new antibiotics .

Anticancer Properties

Studies have shown that benzothiazole derivatives possess anticancer activity. The compound's ability to interact with specific cellular targets suggests potential in inhibiting cancer cell proliferation. Investigations into its mechanisms of action are ongoing to fully understand its efficacy against various cancer types .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Research into related compounds has demonstrated their potential to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Mechanism of Action

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. Its binding affinity and specificity are critical for its therapeutic applications .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

Synthetic Methodologies

Synthesis Routes

The synthesis of this compound can be achieved through various synthetic routes that optimize yield and purity. Common methods include:

- Condensation Reactions : Utilizing benzothiazole derivatives and carboxylic acids.

- Cyclization Techniques : Employing cyclization strategies to form the dioxine structure.

- Functional Group Modifications : Tailoring the compound's properties through selective functionalization.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide

Uniqueness

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of thiazole and dioxine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C20H23N3O3S

Molecular Weight: 385.48 g/mol

CAS Number: 946386-56-7

The compound features a complex structure that includes a benzothiazole moiety and a dioxine group, which are known for their biological significance.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity:

- Anticancer Properties:

- Anti-inflammatory Effects:

- Antioxidant Activity:

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The compound may act by inhibiting key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Modulation of Signaling Pathways: It appears to modulate signaling pathways related to inflammation and apoptosis in cancer cells.

Study 1: Anticancer Activity

A study conducted by Layek et al. evaluated the compound's effects on MCF-7 and HCT-116 cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The compound induced apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase 3/7 |

| HCT-116 | 20 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. It demonstrated significant inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Q & A

Q. What are the optimized synthetic routes for this compound, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. For example, a reflux system with acetic anhydride and acetic acid (10–20 mL) in the presence of fused sodium acetate (0.5 g) for 2 hours achieves a 68% yield for structurally analogous compounds . Key factors include:

- Temperature : Elevated temperatures (reflux conditions) enhance reaction kinetics.

- Solvent choice : Polar aprotic solvents (e.g., acetic anhydride) stabilize intermediates.

- Catalysts : Sodium acetate acts as a base to deprotonate reactive sites .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Acetic anhydride, NaOAc, 2 h reflux | 68% | |

| Purification | Crystallization (DMF/water) | 57–68% |

Q. How is the molecular structure characterized using spectroscopic and chromatographic techniques?

Methodological Answer: Structural confirmation relies on:

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at 3,423–3,436 cm⁻¹, CN at ~2,219 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves proton environments (e.g., aromatic protons at δ 6.56–8.01 ppm, methyl groups at δ 2.24–2.37 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) .

- HPLC : Monitors purity and reaction progress .

Table 2: Key Spectroscopic Data

| Technique | Key Peaks/Shifts | Functional Group | Reference |

|---|---|---|---|

| IR | 2,219 cm⁻¹ | CN stretch | |

| ¹H NMR | δ 7.94 (s, =CH) | Olefinic proton |

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer: Stability is influenced by:

- pH : Neutral to slightly acidic conditions prevent hydrolysis of sensitive groups (e.g., amide bonds) .

- Temperature : Store at 2–8°C to minimize thermal degradation .

- Light exposure : Protect from UV light to avoid photochemical reactions .

- Moisture : Use desiccants to prevent hydration of crystalline forms .

Advanced Research Questions

Q. How can computational modeling predict biological interactions (e.g., enzyme binding)?

Methodological Answer:

- Molecular Docking : Simulate ligand-receptor binding using software like AutoDock. For analogs, docking studies reveal interactions with catalytic sites (e.g., hydrogen bonding with serine residues) .

- COMSOL Multiphysics : Model reaction kinetics and diffusion parameters in simulated biological environments .

- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Theoretical Frameworks : Align experimental design with established mechanisms (e.g., receptor agonism vs. allosteric modulation) .

- Dose-Response Analysis : Use Hill plots to differentiate true efficacy (EC₅₀) from assay artifacts .

- Cross-Validation : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) .

Q. How are reaction mechanisms elucidated for derivatives of this compound?

Methodological Answer:

Q. What comparative analyses distinguish this compound from structural analogs?

Methodological Answer:

- SAR Studies : Modify substituents (e.g., methyl vs. methoxy groups) and measure changes in bioactivity .

- Thermodynamic Profiling : Compare solubility (logP) and melting points (m.p. 243–246°C vs. 213–215°C for analogs) .

- Crystallography : Resolve 3D structures to correlate steric effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.